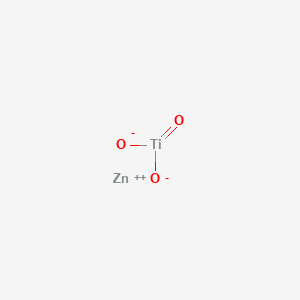

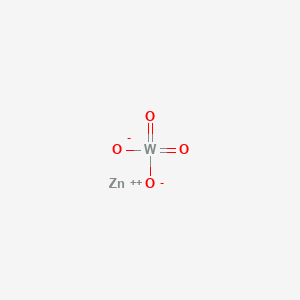

Zinc tungsten oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Zinc tungsten oxide is a compound that combines the properties of zinc oxide and tungsten oxide. It is known for its unique optical, electronic, and catalytic properties, making it a subject of interest in various scientific and industrial applications. The compound is often used in the form of nanoparticles, which exhibit enhanced properties due to their high surface area and quantum effects.

Preparation Methods

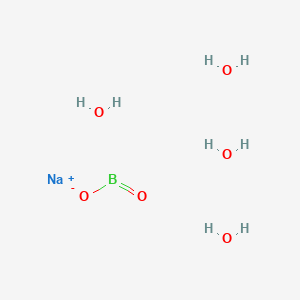

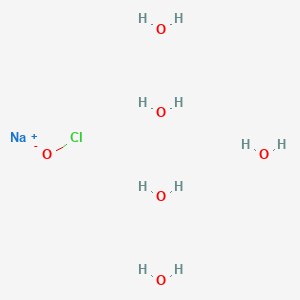

Synthetic Routes and Reaction Conditions: Zinc tungsten oxide can be synthesized using various methods, including sol-gel, hydrothermal, and chemical vapor deposition techniques. One common method involves mixing sodium tungstate and zinc acetate in water, followed by the dropwise addition of sodium hydroxide. The resulting mixture is then subjected to hydrothermal treatment to form this compound nanoparticles .

Industrial Production Methods: In industrial settings, the sol-gel method is often preferred due to its simplicity and cost-effectiveness. This method involves the hydrolysis and polycondensation of metal alkoxides to form a gel, which is then dried and calcined to obtain the desired oxide. The sol-gel process allows for precise control over the composition and morphology of the nanoparticles .

Chemical Reactions Analysis

Types of Reactions: Zinc tungsten oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique electronic structure and the presence of oxygen vacancies.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxygen or air at elevated temperatures.

Reduction: Hydrogen gas is commonly used to reduce this compound, converting it into its metallic form.

Substitution: The compound can undergo substitution reactions with halogens or other reactive species under specific conditions.

Major Products: The major products formed from these reactions include zinc oxide, tungsten oxide, and various intermediate compounds depending on the reaction conditions and reagents used.

Scientific Research Applications

Zinc tungsten oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of zinc tungsten oxide involves the generation of reactive oxygen species (ROS) when exposed to light. These ROS can induce oxidative stress in biological systems, leading to the destruction of bacterial cells or cancer cells. The compound’s photocatalytic properties are attributed to its ability to absorb light and generate electron-hole pairs, which then participate in redox reactions .

Comparison with Similar Compounds

Zinc Oxide: Known for its wide bandgap and high exciton binding energy, zinc oxide is widely used in optoelectronic devices and as a photocatalyst.

Tungsten Oxide: Tungsten oxide is known for its electrochromic properties and is used in smart windows and gas sensors.

Uniqueness: Zinc tungsten oxide combines the properties of both zinc oxide and tungsten oxide, resulting in a compound with enhanced photocatalytic and antibacterial properties. Its ability to absorb a broad range of light wavelengths and generate ROS makes it unique compared to its individual components .

Properties

IUPAC Name |

zinc;dioxido(dioxo)tungsten |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4O.W.Zn/q;;2*-1;;+2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSXSLGFYGBEPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][W](=O)(=O)[O-].[Zn+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4WZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.